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An objective comparison of Dapagliflozin's performance against other glucose-lowering agents,

supported by peer-reviewed experimental data.

This guide provides a comprehensive comparison of Dapagliflozin, a sodium-glucose

cotransporter 2 (SGLT2) inhibitor, with other key players in the management of type 2 diabetes

and related cardiorenal conditions. The data presented is collated from peer-reviewed clinical

trials and real-world evidence studies to aid researchers, scientists, and drug development

professionals in their evaluation of these therapies.

Performance Comparison: Dapagliflozin vs.
Alternatives
The following tables summarize the comparative efficacy and safety of Dapagliflozin against

other SGLT2 inhibitors (Canagliflozin and Empagliflozin), Glucagon-Like Peptide-1 Receptor

Agonists (GLP-1 RAs), and Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.

Table 1: Comparative Efficacy of SGLT2 Inhibitors
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Outcome Dapagliflozin Canagliflozin Empagliflozin Citation

Primary

Composite CV

Outcome

(MACE)

No significant

difference

No significant

difference

No significant

difference
[1]

Hospitalization

for Heart Failure

(HHF)

Higher risk with

low-dose vs.

Empagliflozin

(HR 1.30)

Similar to

Empagliflozin

Reduced risk vs.

low-dose

Dapagliflozin

[2]

All-Cause Death
No significant

difference

No significant

difference

No significant

difference
[1]

Kidney Disease

Progression

No significant

difference

No significant

difference

No significant

difference
[1]

Acute Kidney

Injury

Lower risk than

Sotagliflozin (HR

0.73)

Not specified

Lower risk than

Sotagliflozin (HR

0.70)

[1]

HbA1c

Reduction

Similar to

Empagliflozin

Lower post-

baseline HbA1c

vs. Dapagliflozin

(7.58% vs.

7.74%)

Similar to

Canagliflozin

MACE: Major Adverse Cardiovascular Events (Cardiovascular death, nonfatal myocardial

infarction, or nonfatal stroke). HR: Hazard Ratio.

Table 2: Comparative Efficacy of Dapagliflozin vs. GLP-1
RAs and DPP-4 Inhibitors
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Outcome
Dapagliflozin vs.
GLP-1 RAs

Dapagliflozin vs.
DPP-4 Inhibitors

Citation

Composite CV

Outcome (MACE)

No significant

difference

Lower risk with

Dapagliflozin (HR

0.79)

Hospitalization for

Heart Failure (HHF)

~30% decrease in risk

with SGLT2i

Lower risk with

Dapagliflozin (HR

0.62)

All-Cause Mortality Similar

Lower risk with

Dapagliflozin (HR

0.44)

HbA1c Reduction
GLP-1 RAs more

effective (by ~0.3%)

No significant

difference

Body Weight

Reduction

No significant

difference

Greater reduction with

Dapagliflozin

Systolic Blood

Pressure Reduction

No significant

difference

Greater reduction with

Dapagliflozin

Table 3: Comparative Safety of SGLT2 Inhibitors
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Adverse Event Dapagliflozin Canagliflozin Empagliflozin Citation

Genital Infections

Lower risk than

Empagliflozin

(HR 0.92)

Lower risk than

Empagliflozin

(HR 0.94)

Higher risk than

Dapagliflozin and

Canagliflozin

Diabetic

Ketoacidosis

(DKA)

Lower risk than

Empagliflozin

(HR 0.78)

Not specified
Higher risk than

Dapagliflozin

Severe Urinary

Tract Infections

(UTIs)

Not specified

Higher risk than

Empagliflozin

(HR 1.13)

Lower risk than

Canagliflozin

Amputation
No significant

difference

Increased risk

observed in

CANVAS

Program

No significant

difference

Experimental Protocols
The data presented in this guide is primarily derived from large-scale, randomized, double-

blind, placebo-controlled cardiovascular outcome trials. Below are the key methodologies for

the pivotal trials of Dapagliflozin and its main SGLT2 inhibitor competitors.

DECLARE-TIMI 58 (Dapagliflozin)
Objective: To evaluate the effect of Dapagliflozin on cardiovascular outcomes in adults with

type 2 diabetes at risk of cardiovascular events.

Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: Over 17,000 adults with type 2 diabetes and either established cardiovascular

disease or multiple cardiovascular risk factors were enrolled across 882 sites in 33 countries.

Intervention: Patients were randomized to receive either Dapagliflozin or a placebo.

Primary Endpoints: The trial had two co-primary endpoints: 1) the incidence of a composite

of cardiovascular death, myocardial infarction, or ischemic stroke (MACE), and 2) the
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incidence of a composite of cardiovascular death or hospitalization for heart failure.

Follow-up: Patients were followed for up to five years.

EMPA-REG OUTCOME (Empagliflozin)
Objective: To determine the long-term cardiovascular safety and potential cardioprotective

effects of Empagliflozin in patients with type 2 diabetes and high cardiovascular risk.

Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: 7,028 patients with type 2 diabetes and established cardiovascular disease

were randomized.

Intervention: Patients were assigned to receive Empagliflozin 10 mg, Empagliflozin 25 mg, or

placebo once daily, in addition to standard of care.

Primary Endpoint: The primary outcome was the time to the first occurrence of a composite

of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).

Follow-up: The median follow-up period was 3.1 years.

CANVAS Program (Canagliflozin)
Objective: To assess the cardiovascular safety and efficacy of Canagliflozin in a broad range

of patients with type 2 diabetes.

Design: An integrated analysis of two double-blind, placebo-controlled trials: CANVAS and

CANVAS-R.

Participants: The program enrolled 10,142 patients with type 2 diabetes and either

established cardiovascular disease or at least two risk factors for cardiovascular disease.

Intervention: Patients were randomized to receive Canagliflozin (100 mg or 300 mg daily) or

placebo.

Primary Endpoint: The primary outcome was a composite of death from cardiovascular

causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).
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Follow-up: The mean follow-up was 3.6 years.

Signaling Pathways and Mechanisms of Action
The cardiorenal benefits of Dapagliflozin and other SGLT2 inhibitors extend beyond simple

glucose lowering. They are believed to involve a complex interplay of metabolic and

hemodynamic effects.
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Renal Effects

Systemic Effects

SGLT2 Inhibition
in Proximal Tubule

Increased Urinary
Glucose Excretion

Increased Sodium
Excretion

Lowered Blood
Glucose

Osmotic Diuresis

Weight Loss

Tubuloglomerular
Feedback Restoration

Reduced Plasma
Volume

Decreased Intraglomerular
Pressure

Reduced Blood
Pressure

Reduced Cardiac
Preload & Afterload
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Metabolic & Inflammatory Pathways

Cellular & Clinical Outcomes

SGLT2 Inhibition

AMPK Activation NLRP3 Inflammasome
Inhibition NF-κB Inhibition

mTOR Inhibition

inhibits

Increased Autophagy Reduced Oxidative
Stress

promotes when inhibited

Reduced Inflammation

Cardiorenal Protection

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Randomization
(1:1 or as per protocol)

Treatment Period
(Drug vs. Placebo)

Follow-up Visits
(Data Collection)

Endpoint Adjudication
(Independent Committee)

Statistical Data Analysis

Publication of Results

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13389692?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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